3,6-Bis(dimethylamino)acridine hydrochloride
Overview
Description
A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms.
Mechanism of Action
Target of Action
Acridine Orange Hydrochloride, also known as C.I. Basic Orange 14 or 3,6-Bis(dimethylamino)acridine hydrochloride, primarily targets nucleic acids, specifically DNA and RNA . It serves as a nucleic acid-selective fluorescent dye with cationic properties .
Mode of Action
The compound interacts with its targets through two main mechanisms. At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
Biochemical Pathways
The interaction of Acridine Orange Hydrochloride with nucleic acids affects various biochemical pathways. For instance, it is used to analyze autophagy . The compound’s ability to intercalate DNA and precipitate RNA can impact the normal functioning of these nucleic acids, potentially affecting the transcription and translation processes.
Result of Action
The molecular and cellular effects of Acridine Orange Hydrochloride’s action are primarily observed through its staining properties. When bound to DNA, it emits green fluorescence, and when associated with RNA, it shifts to emit red fluorescence . This allows for the differentiation of various types of cells and the analysis of cell cycle determination .
Action Environment
The action of Acridine Orange Hydrochloride is influenced by environmental factors, particularly pH. The compound can withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . When the pH of the environment is 3.5, Acridine Orange Hydrochloride becomes excited by blue light and can differentially stain human cells green and prokaryotic cells orange .
Biochemical Analysis
Biochemical Properties
Acridine orange hydrochloride plays a significant role in various biochemical reactions. It is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans. At low concentrations, it intercalates into DNA and precipitates RNA, while at high concentrations, it denatures and precipitates both RNA and DNA . This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and intercalation. For example, acridine orange hydrochloride is used to analyze autophagy by staining acidic vesicular organelles, such as autolysosomes, which fluoresce red under acidic conditions .
Cellular Effects
Acridine orange hydrochloride has profound effects on various types of cells and cellular processes. It is cell-permeable and can enter acidic compartments like lysosomes, where it emits orange fluorescence under low pH conditions . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, acridine orange hydrochloride is used to assess the volume of acidic vesicular organelles, which increases upon autophagy induction . It also helps in the detection of apoptosis by staining DNA and RNA, allowing researchers to visualize changes in cellular physiology and cell cycle status .
Molecular Mechanism
The mechanism of action of acridine orange hydrochloride involves its ability to intercalate with nucleic acids and bind to biomolecules through electrostatic interactions. When bound to double-stranded DNA, it emits green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence . This compound can also enter acidic organelles, where it accumulates and fluoresces red due to the low pH environment . Acridine orange hydrochloride’s ability to differentiate between various types of nucleic acids and cellular compartments makes it a versatile tool in molecular biology research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acridine orange hydrochloride can change over time. This compound is stable under normal storage conditions but may degrade under prolonged exposure to light or extreme pH conditions . Long-term studies have shown that acridine orange hydrochloride can have lasting effects on cellular function, particularly in the context of autophagy and apoptosis . Researchers must carefully control experimental conditions to ensure consistent results when using this compound.
Dosage Effects in Animal Models
The effects of acridine orange hydrochloride vary with different dosages in animal models. At low doses, it is used to stain nucleic acids and analyze cellular processes without causing significant toxicity . At high doses, acridine orange hydrochloride can be toxic and may cause adverse effects, such as genetic mutations and cellular damage . Researchers must determine the appropriate dosage to balance efficacy and safety in their studies.
Metabolic Pathways
Acridine orange hydrochloride is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors that facilitate the intercalation and binding of nucleic acids . This compound can affect metabolic flux and metabolite levels by altering the stability and function of nucleic acids within cells . Understanding these interactions is crucial for interpreting the results of experiments involving acridine orange hydrochloride.
Transport and Distribution
Within cells and tissues, acridine orange hydrochloride is transported and distributed through various mechanisms. It is cell-permeable and can diffuse across cell membranes to reach its target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of acridine orange hydrochloride within cells is influenced by factors such as pH, concentration, and the presence of other biomolecules.
Subcellular Localization
Acridine orange hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It is commonly found in the nucleus, where it binds to DNA and RNA, as well as in acidic organelles like lysosomes and autolysosomes . The localization of acridine orange hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This precise localization is essential for its role in staining and analyzing cellular structures.
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHNGLPHBTRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
494-38-2 (parent cpd) | |
Record name | Acridine Orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883213 | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65-61-2 | |
Record name | Acridine Orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine Orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine orange | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIDINE ORANGE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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